molecular formula C8H5ClN2 B1603867 5-Chloroquinazoline CAS No. 7556-90-3

5-Chloroquinazoline

Cat. No. B1603867
CAS RN: 7556-90-3
M. Wt: 164.59 g/mol
InChI Key: BUYNQWWHXMVWEE-UHFFFAOYSA-N
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Description

5-Chloroquinazoline is a derivative of quinazoline, a class of organic compounds that are part of the heterocyclic fused rings . Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors .


Synthesis Analysis

Quinazoline derivatives can be synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . Another method involves substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine .


Molecular Structure Analysis

The molecular formula of this compound is C8H5ClN2 . It has a molecular weight of 164.59 g/mol . The InChI string representation of its structure is InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6 (7)4-10-5-11-8/h1-5H .


Chemical Reactions Analysis

Quinazoline derivatives can be synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . This nano-catalyst was used in the three-component one-pot synthesis of quinazoline derivatives . Another method involves substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 164.59 g/mol . Its molecular formula is C8H5ClN2 . The InChI string representation of its structure is InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6 (7)4-10-5-11-8/h1-5H .

Scientific Research Applications

Anticancer Potential

5-Chloroquinazoline has been explored for its potential in cancer therapy. A study by (Yan et al., 2013) reported the synthesis of polyhalo 2-aryl-4-aminoquinazolines with notable anticancer activities against various human cell lines, highlighting the substance's potential in cancer treatment. Similarly, (Sonego et al., 2019) discovered that 7-chloroquinoline-1,2,3-triazoyl carboxamides, related to this compound, induced cell cycle arrest and apoptosis in human bladder carcinoma cells.

Antimicrobial and Antiviral Properties

Studies have shown that derivatives of this compound exhibit antimicrobial and antiviral properties. (Marvadi et al., 2019) synthesized novel 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines that act as dual inhibitors of Mycobacterium tuberculosis and influenza virus.

Neurological Applications

The application of this compound in neurological conditions was indicated by (Mao & Schimmer, 2008), who discussed the repurposing of Clioquinol, a derivative of this compound, for the treatment of Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain.

Tuberculosis Treatment

Cloxyquin, a derivative of this compound, was found to exhibit significant antituberculosis activity, even against multidrug-resistant isolates, as reported by (Hongmanee et al., 2006).

Potential in Antidepressant Development

Research by (Dukat et al., 2013) identified 2-Amino-6-chloro-3,4-dihydroquinazoline as a novel 5-HT3 receptor antagonist with antidepressant-like action, suggesting its possible use in developing new antidepressants.

Anti-inflammatory and Analgesic Effects

Compounds related to this compound have been studied for their anti-inflammatory and analgesic properties. (Kamal & Sattur, 1983) reported the synthesis of 5-aryl-12H-quinazolino[3,2-a]quinazolin-12-ones with potential analgesic and anti-inflammatory activities.

Mechanism of Action

Target of Action

5-Chloroquinazoline, a derivative of quinazoline, is known to have antitumor properties . The primary targets of this compound are cancer cells, specifically those found in bladder cancer . It has been observed that quinazoline derivatives, such as this compound, have antiproliferative action against various cell lines, including Caco-2, C3A, MCF-7, and HeLa cells .

Mode of Action

The mode of action of this compound involves its interaction with specific molecular pathways within the target cells . It is suggested that this compound acts by binding to the active site of certain enzymes, thereby disrupting their catalytic activity . This disruption leads to the inhibition of specific cellular processes, which is crucial for its antitumor activity .

Biochemical Pathways

This compound affects the downstream signaling pathways of receptor tyrosine kinases (RTKs), which are closely related to the occurrence of tumors . These pathways can induce several oncogenic effects, including enhancing cell proliferation, aberrant differentiation, malignant transformation, and migration in solid tumor cells . By inhibiting the activity of the receptors, this compound can block these downstream signaling pathways of growth factors, effectively inhibiting the growth of tumors .

Pharmacokinetics

For instance, chloroquine, a related compound, is known to have a large volume of distribution (200 to 800 L/kg) and a terminal elimination half-life of 1 to 2 months . It is also known that chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver

Result of Action

The primary result of this compound’s action is its antiproliferative effect on cancer cells . By disrupting the catalytic activity of certain enzymes within these cells, this compound inhibits specific cellular processes, leading to a decrease in tumor growth .

Future Directions

Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . Bacterial energy metabolism has also become a promising target for next-generation tuberculosis chemotherapy .

properties

IUPAC Name

5-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYNQWWHXMVWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617816
Record name 5-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7556-90-3
Record name 5-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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